molecular formula C36H24FeN6O4S B110374 Ferroin CAS No. 14634-91-4

Ferroin

Cat. No. B110374
CAS RN: 14634-91-4
M. Wt: 692.5 g/mol
InChI Key: CIWXFRVOSDNDJZ-UHFFFAOYSA-L
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Description

Structure of Ferroverdin

Ferroverdin is a green iron-containing pigment that was isolated from a species of Streptomyces. It was initially thought to have the formula C30H24O8N2Fe with iron in the ferrous state. Further studies revealed that the ligand present is the p-vinyl phenyl ester of 3-nitroso-4-hydroxy-benzoic acid. X-ray crystallographic measurements have shown that each iron atom is attached to three nitrosophenyl ligands and the charge is balanced by sodium ions .

Chemistry and Biology of Ferritin

Ferritin is a key iron storage protein in cells, forming multimeric assemblies with crystalline iron cores. It is involved in iron homeostasis and is linked to cell metabolism and ferroptosis. The chemistry of iron, including its oxidation states, is crucial for its biological functions and the biology of ferritin. Ferritin's localization within cellular compartments and its secretion by cells are tightly linked to its function, which varies in a tissue-specific manner. Impairment of iron homeostasis is implicated in diseases such as cancer and COVID-19. Ferritin also serves as a biomarker and has been used for imaging and drug delivery .

Mineralization in Ferritin

Ferritins store iron within their protein shell as a hydrous ferric oxide nanoparticle. The protein shell has hydrophilic channels that allow iron entry. The H chain of mammalian ferritins contains a dinuclear ferroxidase site that catalyzes the oxidation of ferrous iron, while the L subunit facilitates mineralization. Spectroscopic studies have shown the formation of a di-Fe(III) peroxo intermediate at the ferroxidase site, which is crucial for the formation of the mineral core .

Ferrozine - A New Spectrophotometric Reagent for Iron

Ferrozine is a compound that reacts with ferrous ions to form colored complex species. It is part of the ferroin group, which has been synthesized in hundreds of compounds. These compounds are known for their ability to form complexes with ferrous ions, and some are used for the quantitative determination of iron. Ferrozine is a low-cost yet highly sensitive reagent suitable for automated continuous instrumental analysis .

New Chromogens of the Ferroin Type

New ferroin compounds have been investigated as chelation reagents for the detection and determination of trace amounts of iron(II), copper(I), and cobalt(II). The study reports spectral data and solution conditions favorable for chelate formation. Triazine groups in ferroin compounds can give rise to superior properties for detecting iron(II) .

Synthesis, Characterization, and Ethylene Oligomerization and Polymerization of Ferrous Complexes

Ferrous complexes were prepared and characterized, revealing a distorted-tetrahedral geometry. These complexes were studied for ethylene oligomerization and polymerization, showing that ferrous complexes exhibit higher activities for ethylene polymerization .

Transition Metal Azolates from Metallocenes

A polymetallic iron(II) imidazolate complex was synthesized, which exhibits antiferromagnetic coupling along chains of tetrahedrally coordinated iron centers. The compound behaves as a low-temperature weak ferromagnet .

Facilitated Diffusion of Iron(II) into Human H-chain Ferritin

The study investigated the kinetics and pathways of Fe(2+) diffusion into ferritin, its binding at the ferroxidase center, and its subsequent oxidation by O(2). The findings indicate that hydrophilic channels are the primary pathways for Fe(2+) access to the ferroxidase center .

Synthesis and Magnetic Properties of Iron(II) Phenylphosphonate

Iron(II) phenylphosphonate was synthesized and characterized as a weak ferromagnet with a pronounced spin-orbit coupling for the Fe(II) ion in the octahedral environment. It exhibits a large coercive field, which is rare in molecule-based materials .

Scientific Research Applications

  • Spectrophotometric Reagent for Iron : Ferroin compounds, due to their ability to form colored complexes with certain metal ions like ferrous, have been widely used as reagents for the quantitative determination of iron. They are particularly notable for their use in spectrophotometric methods due to their formation of stable, intensely colored species with the ferrous ion, making them suitable for sensitive and accurate measurements (Stookey, 1970).

  • Chelation Agents for Metal Detection : Various ferroin compounds have been investigated as chelation agents for the colorimetric detection and determination of trace amounts of metals like iron(II), copper(I), and cobalt(II). These studies have contributed to the development of sensitive methods for metal analysis (Schilt et al., 1977).

  • Indicator in Advanced Material Science : Ferroin can act as a sensitive redox-active indicator, distinguishing between internally confined and externally located silver aggregates in silver sodalites. This application is significant in the field of advanced materials science (Stein & Ozin, 1991).

  • Redox Chemical Sensors : Ferroin has been incorporated into ionomer membranes like Nafion® for creating redox chemical sensors. These sensors have applications in various fields, including environmental monitoring and analytical chemistry (Newcombe et al., 1999).

  • Sorption in Analytical Chemistry : The sorption of ferroin on silica has been studied, leading to the development of methods for determining traces of iron in various metals. This application is crucial in analytical chemistry for the separation and analysis of metal ions (Vydra & Markova, 1963).

  • Determination of Anionic Detergents : Ferroin has been proposed for the determination of microgram amounts of anionic detergents in environmental samples, such as sewage and sewage effluents. This method offers advantages in terms of sensitivity and specificity (Taylor & Fryer, 1969).

  • Recycling in Photo-Fenton-like Processes : Ferroin can be activated by UVA in mildly acidic media in a photo-Fenton-like process, offering a recycling approach for chemical waste management. This application is significant for environmental sustainability (Nunes et al., 2021).

  • Spectrophotometric Titration of Iron(II) : Ferroin serves as an effective indicator in the spectrophotometric titration of iron(II), enabling accurate and rapid determination of ferrous iron concentrations in various samples (Kolthoff & Woods, 1961).

Safety And Hazards

Ferroin is harmful if swallowed and harmful to aquatic life with long-lasting effects . It is advised to avoid breathing mist, gas, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, personnel should be evacuated to safe areas .

properties

IUPAC Name

iron(2+);1,10-phenanthroline;sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/3C12H8N2.Fe.H2O4S/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;1-5(2,3)4/h3*1-8H;;(H2,1,2,3,4)/q;;;+2;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWXFRVOSDNDJZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[O-]S(=O)(=O)[O-].[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H24FeN6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14708-99-7 (Parent)
Record name 1,10-Phenanthroline ferrous sulfate
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DSSTOX Substance ID

DTXSID8065799
Record name Iron(2+), tris(1,10-phenanthroline-.kappa.N1,.kappa.N10)-, (OC-6-11)-, sulfate (1:1)
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Molecular Weight

692.5 g/mol
Source PubChem
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Physical Description

Aqueous solution (99.9% water); [Aldrich MSDS]
Record name 1,10-Phenanthroline ferrous sulfate
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Product Name

Ferroin

CAS RN

14634-91-4
Record name Tris(1,10-phenanthroline)iron(II) sulfate
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Record name 1,10-Phenanthroline ferrous sulfate
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Record name Iron(2+), tris(1,10-phenanthroline-.kappa.N1,.kappa.N10)-, (OC-6-11)-, sulfate (1:1)
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Record name Iron(2+), tris(1,10-phenanthroline-.kappa.N1,.kappa.N10)-, (OC-6-11)-, sulfate (1:1)
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Record name Tris(1,10-phenanthroline-N1,N10)iron sulphate
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Record name FERROIN SULFATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13,100
Citations
RK Adhikamsetty, NR Gollapalli… - … Journal of Chemical …, 2008 - Wiley Online Library
The formation kinetics of ferroin is studied under varied acid conditions at 25C and fixed ionic strength (0.48 mol dm −3 ) under pseudo‐first‐order conditions with respect to Fe 2+ by …
Number of citations: 59 onlinelibrary.wiley.com
K Kurin-Csörgei, AM Zhabotinsky… - The Journal of …, 1996 - ACS Publications
… to both the uncatalyzed and the ferroin-catalyzed systems. … ferroin varied from 0 to 5 × 10 -3 M, and show that the system behaves like a typical BZ oscillator if the concentration of ferroin …
Number of citations: 92 pubs.acs.org
FH Case, E Koft - Journal of the American Chemical Society, 1959 - ACS Publications
A series of trisubstituted 1, 3, 5-triazines has been prepared by the trimerization of the corresponding nitriles. These nitriles, treated with dicyandiamide, yield diamino-monopyridyl …
Number of citations: 196 pubs.acs.org
AB Rovinskii, AM Zhabotinskii - The Journal of Physical Chemistry, 1984 - ACS Publications
… A mechanism for the oscillatory reaction of the ferroin-… made on the oscillatory bromate-ferroin-bromomalonic (malonic) … ferroin-catalyzed oxidation of bromomalonic acidby brómate, …
Number of citations: 141 pubs.acs.org
H Azarin, MS Aramli, MR Imanpour… - … and antimicrobial proteins, 2015 - Springer
This study aimed to assess the efficacy of BioPlus 2B, a probiotic containing Bacillus licheniformis and B. subtilis and Ferroin solution on growth performance, body composition and …
Number of citations: 57 link.springer.com
L Hegedűs, M Wittmann, Z Noszticzius, S Yan… - Faraday …, 2002 - pubs.rsc.org
… in the mechanism of the cerium and the ferroin catalysed systems. As it is also evident that there are more unknown details in the ferroin system in the present work our model …
Number of citations: 92 pubs.rsc.org
J Hong, K Kim - ChemSusChem, 2018 - Wiley Online Library
… Neutral red and ferroin are used as redox indicators (RINs) … This study describes the electrochemical properties of ferroin … The electron-transfer rate constants of ferroin and neutral red …
MS Hosseini, H Hashemi-Moghaddam - Talanta, 2005 - Elsevier
This paper describes a simple and highly selective method for the separation, preconcentration and spectrophotometric determination of extremely low concentration of mercury. The …
Number of citations: 89 www.sciencedirect.com
SSM Hassan, SAM Marzouk - Talanta, 1994 - Elsevier
… and monitoring of ferroin with a PVC membrane sensor containing ferroin-TPB as … ferroin with a cationic calibration slope of 30 + 0.2 mV/concentration decade down to 4 x 10-‘M ferroin (…
Number of citations: 92 www.sciencedirect.com
ML Smoes - The Journal of Chemical Physics, 1979 - pubs.aip.org
… investigation of the ferroin-catalyzed Zhabotinskii system [… ferroin-catalyzed system. 11-15 The present work tries to answer some simple questions concerning the period of the ferroin-…
Number of citations: 105 pubs.aip.org

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